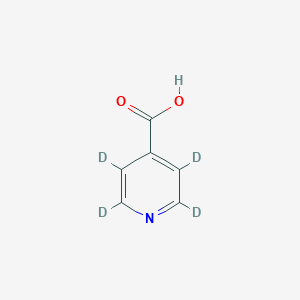
Isonicotinic Acid-d4
Vue d'ensemble
Description
Isonicotinic Acid-d4 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isonicotinic Acid-d4 is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . The co-crystals were produced via solid-state and solvent assisted grinding methods .Molecular Structure Analysis
The molecular structure of Isonicotinic Acid-d4 consists of a pyridine ring and a hydrazine group attached at para position to the pyridine nitrogen .Chemical Reactions Analysis
Isonicotinic Acid-d4 was oxidized by activated leukocytes to isonicotinic acid . Myeloperoxidase is likely the enzyme in the leukocyte involved, since the oxidation was inhibited by azide, which inhibits myeloperoxidase, and by catalase, which catalyzes the breakdown of hydrogen peroxide .Physical And Chemical Properties Analysis
Isonicotinic Acid-d4 is a white to off-white crystalline solid . It is soluble in DMSO and Methanol .Applications De Recherche Scientifique
1. Fluorescence Probing and Photophysical Properties
Isonicotinic acid has been explored for its potential in constructing multi-dimensional metal-organic coordination networks due to its multifunctional chelating and bridging properties. Notably, its complexes have attracted interest for applications in fluorescence probing, beneficial for studying microsecond diffusion and dynamics of membranes. These complexes demonstrate significant fluorescence properties, as evidenced in studies where isonicotinic acid was coordinated with silver nitrate and other metals to fabricate coordination complexes with notable fluorescence characteristics (Yuan & Liu, 2005), (Yuan & Liu, 2006).
2. Electrochemical Applications
Research has explored the electrochemical reduction of isonicotinic amide, a derivative of isonicotinic acid, in strong acid mediums. This study contributes to the understanding of the electrochemical behavior of isonicotinic acid derivatives, which can be applied in various electrochemical applications (Galvín & Mellado, 1988).
3. Coordination Chemistry and Metal-Organic Frameworks
The construction of coordination polymers with isonicotinic acid is another area of interest. The ability of isonicotinic acid to act as a ligand in these polymers, when combined with various metals, can lead to the development of materials with unique electrochemical, magnetic, catalytic, or optical properties. These properties are instrumental in the field of coordination chemistry and the development of novel metal-organic frameworks (Yi et al., 2013), (Qiu et al., 2007).
4. Photocatalytic Applications
Isonicotinic acid has been used in the synthesis of metal-organic frameworks (MOFs) for photocatalytic applications. For instance, the modification of MOFs with isonicotinic acid has shown to enhance their surface area, pore volume, and size, thus increasing their catalytic activity. Such MOFs have been applied in the efficient degradation of dyes like methylene blue, demonstrating the potential of isonicotinic acid in enhancing photocatalytic efficiency (Zulys et al., 2022).
Safety And Hazards
Orientations Futures
Isonicotinic Acid-d4 forms the ligand groups through which many technologically important dye molecules anchor to model solar cell surfaces . Therefore, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Propriétés
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinic Acid-d4 | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

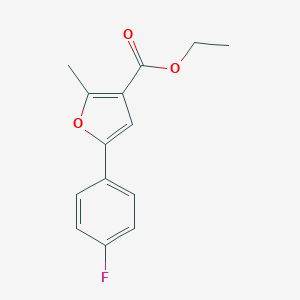
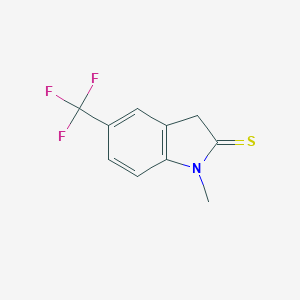
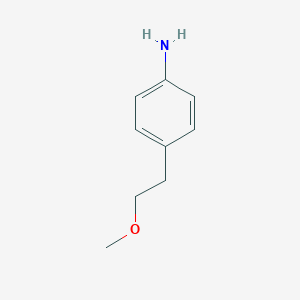
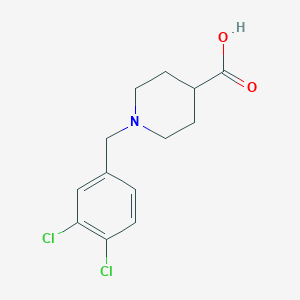
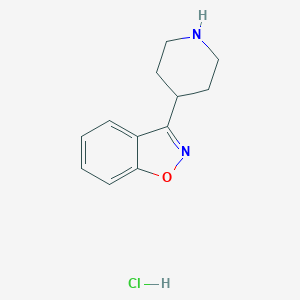
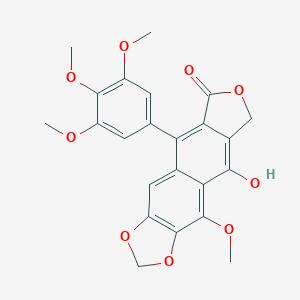
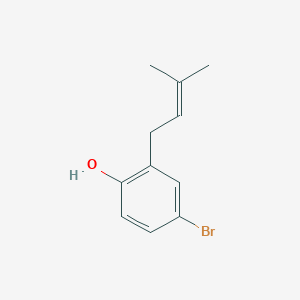
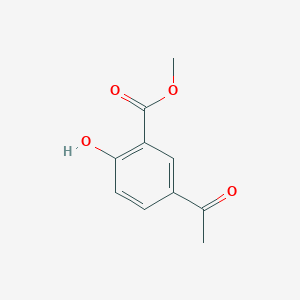
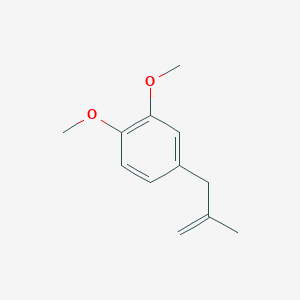
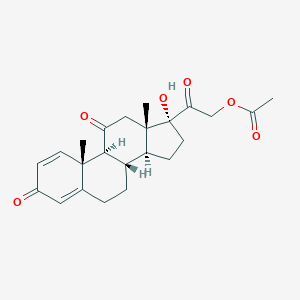

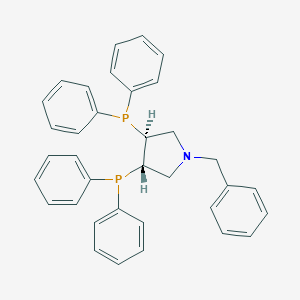
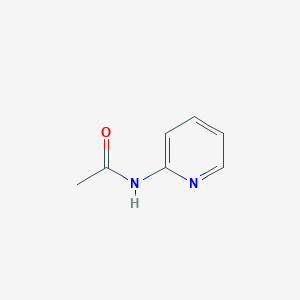
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)